

# PSI-697 small molecule inhibitor properties

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## Compound Focus: Psi-697

CAS No.: 851546-61-7

Cat. No.: S540547

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## Experimental Data & Protocols

For your research, here is a summary of key experimental findings and the methodologies used to obtain them, primarily from animal studies.

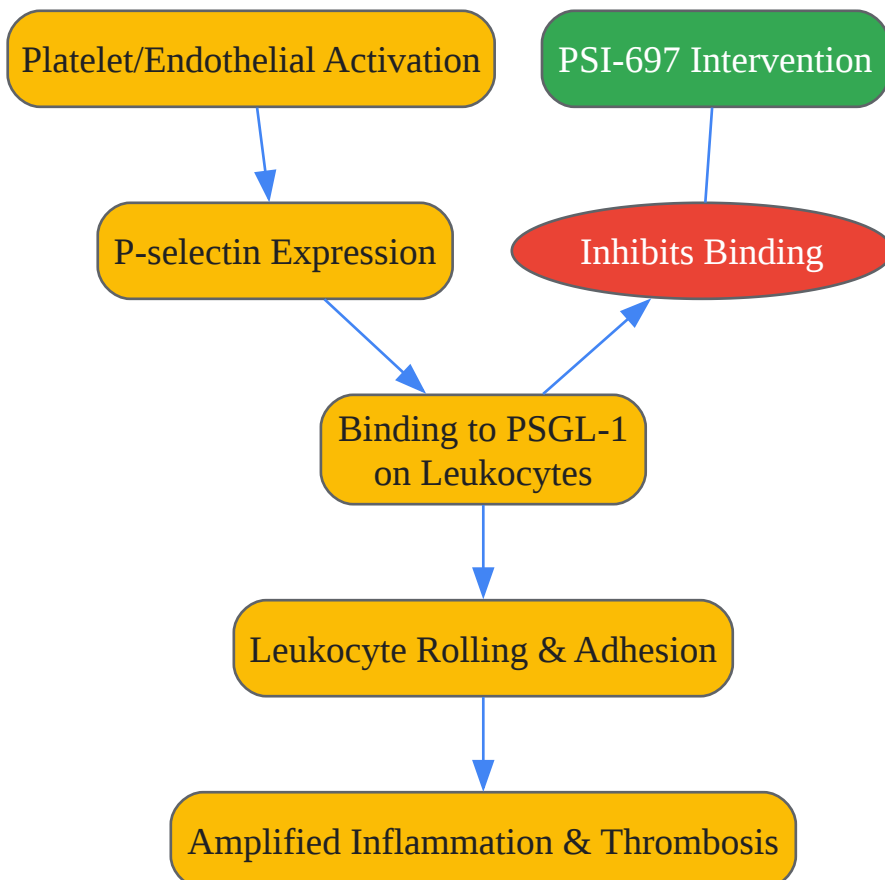
Experimental Model	Protocol / Assay	Key Findings	Citation
In Vitro Binding	Inhibition of soluble human P-selectin binding to PSGL-1.	Concentration-dependent inhibition; IC <sub>50</sub> of 125 µM.	[1]
Leukocyte Rolling (Rat)	Intravital microscopy in Sprague-Dawley rats (50-100 g). PSI-697 administered orally.	50 mg/kg dose reduced number of rolling leukocytes by <b>39%</b> vs. vehicle control.	[2] [1]
Venous Thrombosis (Rat)	Oral administration in a rat venous thrombosis model.	100 mg/kg dose reduced thrombus weight by <b>18%</b> vs. vehicle, without prolonging bleeding time.	[2] [1]
Thrombus Resolution (Baboon)	30 mg/kg, oral gavage, daily for 6 days in a baboon model of venous thrombosis.	Promoted thrombus resolution and decreased inflammation.	[2] [1]

Experimental Model	Protocol / Assay	Key Findings	Citation
Vein Wall Injury (Rat)	30 mg/kg, oral gavage, daily in a rat stenosis model.	Significantly decreased intimal thickness and vein wall injury.	[2]

## Mechanism of Action and Context

**PSI-697** works by directly inhibiting **P-selectin**, a cell adhesion molecule that rapidly appears on the surface of activated platelets and endothelial cells during inflammation and thrombosis [3]. Its interaction with **PSGL-1** on leukocytes initiates leukocyte rolling and recruitment, a critical early step in the inflammatory cascade [4] [5].

The following diagram illustrates this core mechanism and the inhibitory action of **PSI-697**.



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It is important to note that while **PSI-697** showed efficacy in preclinical models, its **binding affinity is relatively weak (Kd ~200  $\mu$ M)** [4] [5]. This has limited its therapeutic potential and spurred the development of next-generation inhibitors like **GSnP-6**, a glycopeptide mimic with nanomolar affinity (Kd ~22 nM) for P-selectin [4] [5].

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## References

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